molecular formula C10H11NOS B1485685 (3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol CAS No. 2165523-97-5

(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol

Cat. No. B1485685
CAS RN: 2165523-97-5
M. Wt: 193.27 g/mol
InChI Key: NBIWFOPPDBUUDE-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol, also known as (3S,4R)-4-ethynylthiophen-2-ylpyrrolidin-3-ol, is a synthetic compound of the pyrrolidine class. It is a colorless, water-soluble solid that is used in a variety of scientific applications. It has been used to study its biochemical and physiological effects, as well as its mechanism of action. It has also been used in laboratory experiments to gain insight into its advantages and limitations.

Scientific Research Applications

Chemical Sensors

Lastly, the compound’s structure is suitable for the development of chemical sensors. The thiophene unit can interact with various analytes, changing the compound’s electrical properties, which can be measured to detect the presence of specific substances.

Each of these applications leverages the unique chemical structure of (3S,4R)-4-(Thiophen-2-ylethynyl)pyrrolidin-3-ol to serve distinct scientific purposes, demonstrating the compound’s versatility in research. While the web search did not yield specific current research applications, the potential uses outlined above are grounded in the compound’s structural features and the known properties of its functional groups .

properties

IUPAC Name

(3S,4R)-4-(2-thiophen-2-ylethynyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-10-7-11-6-8(10)3-4-9-2-1-5-13-9/h1-2,5,8,10-12H,6-7H2/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIWFOPPDBUUDE-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C#CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C#CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol
Reactant of Route 2
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol
Reactant of Route 3
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol
Reactant of Route 4
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol
Reactant of Route 5
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol
Reactant of Route 6
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol

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